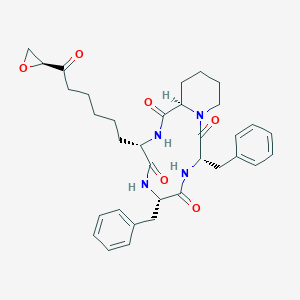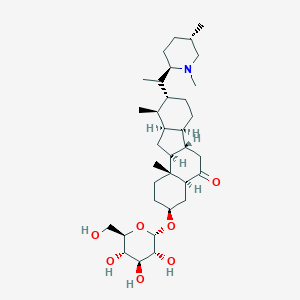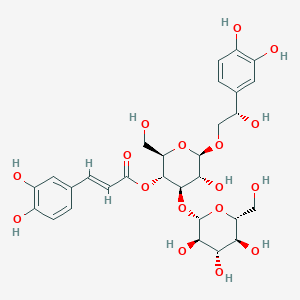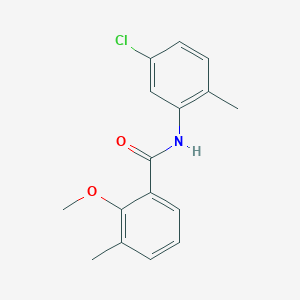![molecular formula C22H26ClN3O2 B236568 3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Compound X is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, Compound X has been shown to inhibit the dopamine transporter, which could explain its potential use in addiction treatment. Additionally, Compound X has been shown to have an effect on the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has a range of biochemical and physiological effects, including the inhibition of the dopamine transporter, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). Additionally, Compound X has been shown to have an effect on the MAPK pathway, which could be useful in the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using Compound X in lab experiments is its potency. Compound X has been shown to have activity at low concentrations, which makes it a useful tool for studying the effects of specific enzymes and receptors. Additionally, Compound X has been well-characterized, which makes it easy to use in a range of experimental settings. However, one limitation of using Compound X is its potential toxicity. Compound X has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are many future directions for research on Compound X. One area of interest is the development of new drugs based on the structure of Compound X. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential use in the treatment of addiction and cancer. Finally, new methods for synthesizing Compound X could be developed to improve its yield and purity.
合成法
Compound X can be synthesized using a multi-step process that involves the reaction of 4-(2,2-dimethylpropanoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminophenylboronic acid to produce the final product, Compound X. This synthesis method has been optimized to produce high yields of pure Compound X.
科学的研究の応用
Compound X has been studied for its potential use in a range of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to have an effect on the dopamine transporter, which could be useful in the treatment of addiction. In cancer research, Compound X has been shown to have anticancer activity against a range of cancer cell lines. In drug discovery, Compound X has been used as a lead compound for the development of new drugs.
特性
分子式 |
C22H26ClN3O2 |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
3-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-22(2,3)21(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-20(27)16-5-4-6-17(23)15-16/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
InChIキー |
LFWWIEWMNQMQRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

